1-(6-Nitropyridin-3-yl)pyrrolidin-2-one
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Overview
Description
1-(6-Nitropyridin-3-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C9H9N3O3 It is a derivative of pyrrolidin-2-one, featuring a nitro group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Nitropyridin-3-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(6-Nitropyridin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The nitro group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1-(6-Nitropyridin-3-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 1-(6-Nitropyridin-3-yl)pyrrolidin-2-one involves its interaction with various molecular targets. The compound’s effects are mediated through a domino process, including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . These reactions highlight the compound’s ability to undergo multiple transformations, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
1-(6-Nitropyridin-3-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: The parent compound, which lacks the nitro group on the pyridine ring.
3-Iodopyrroles: These compounds are synthesized via similar cascade reactions and are valuable intermediates in the synthesis of drugs and fine chemicals.
1-(6-Nitropyridin-3-yl)piperazine: A related compound with a piperazine ring instead of a pyrrolidin-2-one ring.
Properties
Molecular Formula |
C9H9N3O3 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
1-(6-nitropyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9N3O3/c13-9-2-1-5-11(9)7-3-4-8(10-6-7)12(14)15/h3-4,6H,1-2,5H2 |
InChI Key |
DQQSOXPLHYGSHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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